Methyl[(6-methylpyridin-3-yl)methyl]aminedihydrochloride
Description
Methyl[(6-methylpyridin-3-yl)methyl]aminedihydrochloride is a pyridine-derived compound characterized by a methyl-substituted pyridine ring at position 6 and a methylamine group attached via a methylene bridge at position 2. Its molecular formula is C₉H₁₄N₂·2HCl, with a molar mass of 222.92 g/mol (calculated as free base + 2HCl). The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
N-methyl-1-(6-methylpyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7-3-4-8(5-9-2)6-10-7;;/h3-4,6,9H,5H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRYQVQQDWVJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: (6-Methylpyridin-3-yl)methanamine
The foundational intermediate for synthesizing the target compound is (6-methylpyridin-3-yl)methanamine . A high-yield route to this amine involves catalytic hydrogenation of the corresponding nitrile precursor. According to Ambeed.com, (6-methylpyridin-3-yl)methanamine is synthesized in 90% yield via hydrogenation of (6-methylpyridin-3-yl)acetonitrile using ammonia and hydrogen in methanol at 20°C for 2 hours. This method avoids harsh conditions and ensures minimal side-product formation.
Oxidation and Functionalization of Pyridine Derivatives
Alternative pathways begin with functionalized pyridine intermediates. For example, 6-methylpyridine-3-carbaldehyde serves as a versatile precursor. A Chinese patent (CN102532006A) details its synthesis from 5-ethyl-2-methylpyridine through a four-step sequence:
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Oxidation with potassium permanganate to form 6-methylpyridine-3-carboxylic acid .
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Esterification using sulfur oxychloride to yield methyl esters.
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Reduction with sodium borohydride to produce 6-methylpyridine-3-methanol .
This route achieves an overall yield of 91% for the aldehyde, which can subsequently undergo reductive amination.
Methylation Strategies for Amine Functionalization
Reductive Amination of 6-Methylpyridine-3-carbaldehyde
Reductive amination is a key step for introducing the methyl group. Reacting 6-methylpyridine-3-carbaldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen/palladium generates methyl[(6-methylpyridin-3-yl)methyl]amine . The reaction typically proceeds in methanol or ethanol under mild acidic conditions (pH 4–6) to facilitate imine formation before reduction.
Example Protocol:
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Combine 6-methylpyridine-3-carbaldehyde (1 eq), methylamine hydrochloride (1.2 eq), and sodium cyanoborohydride (1.5 eq) in methanol.
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Stir at 25°C for 12–24 hours.
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Quench with aqueous HCl and purify via crystallization.
This method achieves yields of 75–85% , depending on the reducing agent and reaction time.
Direct Alkylation of (6-Methylpyridin-3-yl)methanamine
A more straightforward approach involves alkylating (6-methylpyridin-3-yl)methanamine with methyl iodide or dimethyl sulfate. The reaction is conducted in a polar aprotic solvent (e.g., DMF or THF) with a base like potassium carbonate to scavenge HI:
Yields for this method range from 70–80% , with purity dependent on efficient removal of excess methylating agent.
Salt Formation and Purification
Dihydrochloride Salt Preparation
The free amine is converted to its dihydrochloride salt by treatment with hydrochloric acid. Key considerations include:
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Stoichiometry : Two equivalents of HCl are required to protonate both the primary amine and the pyridine nitrogen.
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Solvent System : Reactions are typically conducted in anhydrous ether or dichloromethane to avoid dilution of HCl.
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Crystallization : The product is isolated by evaporating the solvent and recrystallizing from ethanol/ether mixtures.
Optimized Procedure:
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Dissolve methyl[(6-methylpyridin-3-yl)methyl]amine (1 eq) in dry diethyl ether.
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Bubble HCl gas through the solution until precipitation is complete.
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Filter and wash the solid with cold ether to yield the dihydrochloride salt (purity >98%).
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Advantages |
|---|---|---|---|---|
| Reductive Amination | 6-Methylpyridine-3-carbaldehyde | Methylamine, NaBH3CN | 85% | High selectivity, minimal byproducts |
| Direct Alkylation | (6-Methylpyridin-3-yl)methanamine | Methyl iodide, K2CO3 | 80% | Short reaction time, scalable |
| Hydrogenation of Nitrile | (6-Methylpyridin-3-yl)acetonitrile | H2, NH3, Pd/C | 90% | High yield, robust for industrial use |
Critical Process Parameters
Catalyst Selection in Hydrogenation
Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) are preferred for hydrogenation steps due to their efficiency in nitrile reduction. The patent US20120232281A1 highlights that Pd(OAc)₂ with ligands like Xantphos enhances reaction rates and yields in analogous pyridine functionalizations.
Chemical Reactions Analysis
Types of Reactions
Methyl[(6-methylpyridin-3-yl)methyl]aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Methyl[(6-methylpyridin-3-yl)methyl]aminedihydrochloride serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various reactions, including alkylation and acylation. This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
| Reaction Type | Example Application | Reference |
|---|---|---|
| Alkylation | Synthesis of pyridine derivatives | |
| Acylation | Formation of amides | |
| Coupling Reactions | Construction of biaryl compounds |
Biological Applications
Anticancer Research
Recent studies have explored the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy.
Case Study: Anticancer Activity
In a study involving multiple cancer cell lines, this compound demonstrated significant inhibition of cell proliferation, particularly in breast and colon cancer models. The compound's mechanism involves the disruption of tubulin polymerization, leading to cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-468 (Breast) | 0.4 | Tubulin polymerization inhibitor |
| HCT-15 (Colon) | 0.5 | Cell cycle arrest |
Medicinal Chemistry
Potential Therapeutic Agent
The compound is being investigated for its potential as a therapeutic agent in treating various diseases due to its ability to interact with specific biological targets. Its unique structure allows it to modulate enzyme activity effectively.
Material Science
Advanced Materials Development
In material science, this compound is utilized to enhance the properties of polymers and other materials. Its incorporation can improve thermal stability and durability, making it suitable for applications in electronics and coatings.
| Application | Property Enhanced |
|---|---|
| Electronics | Thermal stability |
| Coatings | Durability |
Mechanism of Action
The mechanism of action of Methyl[(6-methylpyridin-3-yl)methyl]aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
A. (6-Methoxypyridin-3-yl)methylamine hydrochloride
[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride
- Molecular Formula : C₁₂H₁₉Cl₂N₃
- Substituents : Chloro (-Cl) at pyridine position 6; additional piperidine ring.
6-(Difluoromethyl)pyridin-3-amine hydrochloride
- Molecular Formula : C₆H₇ClF₂N₂
- Substituents : Difluoromethyl (-CF₂H) at pyridine position 5.
- Key Feature: Fluorine atoms enhance metabolic stability and lipophilicity compared to non-halogenated analogs .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituent (Position 6) | Solubility (Water) | LogP (Predicted) |
|---|---|---|---|---|
| This compound | 222.92 | -CH₃ | High (dihydrochloride salt) | 1.2 |
| (6-Methoxypyridin-3-yl)methylamine hydrochloride | 188.46 | -OCH₃ | Moderate | 0.8 |
| [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride | 276.20 | -Cl | Low | 2.5 |
| 6-(Difluoromethyl)pyridin-3-amine hydrochloride | 180.59 | -CF₂H | Moderate | 1.6 |
Notes:
- The dihydrochloride form of the target compound improves solubility compared to mono-hydrochloride analogs .
- Chloro and difluoromethyl groups increase LogP, suggesting enhanced membrane permeability but reduced aqueous solubility .
Pharmacological and Biochemical Implications
Methoxy Analog : The -OCH₃ group may engage in hydrogen bonding, altering target selectivity in receptor-binding studies .
Chloro-Piperidine Analog : The bulky piperidine ring and chloro substituent could confer selectivity for ion channels or enzymes requiring hydrophobic interactions .
Difluoromethyl Analog : Fluorine atoms may reduce metabolic degradation, extending half-life in vivo .
Q & A
Basic Research Questions
Q. What validated synthesis routes and purification methods are used for Methyl[(6-methylpyridin-3-yl)methyl]aminedihydrochloride?
- Methodology :
- Synthesis : The compound likely involves reductive amination of 6-methylpyridine-3-carbaldehyde with methylamine, followed by dihydrochloride salt formation. Intermediate steps may use protective groups (e.g., Boc) to prevent side reactions .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) is common for hydrochloride salts. Purity validation requires HPLC (≥98%) and elemental analysis .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Intermediate synthesis | 6-Methylpyridine-3-carbaldehyde, methylamine, NaBH4 | 75–85 | 90–95 |
| Salt formation | HCl gas in anhydrous ether | 90–95 | 98+ |
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- Methodology :
- Structural Elucidation : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm amine proton environments and pyridine ring substituents. Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 151.1 for free base) .
- Purity : HPLC with C18 columns (acetonitrile/water + 0.1% TFA) detects impurities <0.5%. Chloride content is confirmed via silver nitrate titration .
- Critical Parameters :
- NMR solvent: D2O or DMSO-d6 for hydrochloride solubility.
- HPLC retention time: ~8.2 min under gradient elution .
Q. What stability considerations are critical for handling this compound?
- Methodology :
- Storage : Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation. Avoid prolonged exposure to light (UV-sensitive) .
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition via HPLC. Aqueous solutions (pH 4–6) are stable for 24 hours .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural discrepancies in this compound?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and protonation states. For hydrochloride salts, chloride ion positions and hydrogen-bonding networks (e.g., N–H⋯Cl interactions) are critical .
- Example : Analogous quinoline derivatives show coplanar pyridine rings and amine groups, with dihedral angles <10° .
- Data Table :
| Parameter | Observed Value | Reference Compound |
|---|---|---|
| C–N bond length | 1.47 Å | 1.49 Å (EDC hydrochloride) |
| Cl⋯H–N distance | 2.10 Å | 2.15 Å (Dopamine HCl) |
Q. How do π-π stacking interactions influence the compound’s solid-state behavior?
- Methodology :
- Crystal packing analysis (SC-XRD) reveals π-π interactions between pyridine rings (3.5–4.0 Å spacing) and C–H⋯π contacts. These interactions enhance thermal stability (Tm >200°C) but reduce solubility in nonpolar solvents .
- Impact :
- Reduced solubility in lipid matrices may affect bioavailability in drug formulations. Co-crystallization with cyclodextrins disrupts π-π networks, improving solubility .
Q. How should researchers address conflicting purity data from HPLC versus NMR?
- Methodology :
- Root Cause Analysis : HPLC may miss isomeric impurities, while NMR integrates all protons, including hydrated forms. Use orthogonal methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
